5-(溴甲基)-3-(1,5-二甲基-1H-吡唑-4-基)-1,2-恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole” is a complex organic compound. It contains a bromomethyl group, a 1,5-dimethyl-1H-pyrazol-4-yl group, and a 1,2-oxazole group. The compound is likely to be used in advanced organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,5-dimethyl-1H-pyrazol-4-yl group, followed by the introduction of the bromomethyl and 1,2-oxazole groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the bromomethyl, 1,5-dimethyl-1H-pyrazol-4-yl, and 1,2-oxazole groups all contributing to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex, given its structure. It could potentially undergo a variety of reactions, depending on the conditions and the presence of other reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, density, and pKa could be predicted based on its molecular structure .
科学研究应用
杂环体系合成:Bogolyubov、Chernysheva 和 Semenov (2004) 的一项研究讨论了使用相关化合物合成杂环体系。他们展示了不同衍生物的形成,包括将产物转化为 10b-(溴甲基)-8,9-二甲氧基-1,1-二甲基-1,5,6,10b-四氢[1,3]恶唑并[3,4-a]异喹啉-3-酮 (Bogolyubov、Chernysheva 和 Semenov,2004)。
与氮碱的反应:Shablykin 等人 (2008) 研究了取代的 5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-腈与氮碱的反应。他们发现不同的反应基于所用氮碱的类型,导致各种杂环化合物 (Shablykin、Brovarets、Rusanov 和 Drach,2008)。
杂化化合物合成:Demirci (2016) 报道了从安替比林合成 1,3-恶唑衍生物,从而产生了具有潜在抗菌活性的各种杂化化合物 (Demirci,2016)。
转化为功能性衍生物:Prokopenko 等人 (2010) 合成了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸的甲酯及其功能性衍生物,用于进一步的化学转化 (Prokopenko、Pil'o、Vasilenko 和 Brovarets,2010)。
形成新的杂环体系:Kornienko 等人 (2014) 研究了 2-芳基-4-氰基-1,3-恶唑-5-磺酰氯与吡唑和三唑的相互作用,导致形成新的杂环体系,如恶唑并[5,4-d]吡唑并[1,5-a]嘧啶 (Kornienko、Pil'o、Kozachenko、Prokopenko、Rusanov 和 Brovarets,2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6-8(5-11-13(6)2)9-3-7(4-10)14-12-9/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCMPFPUJQDHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。